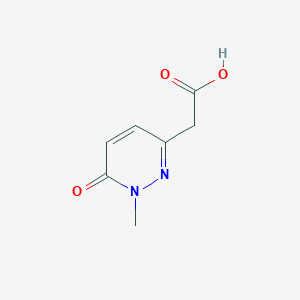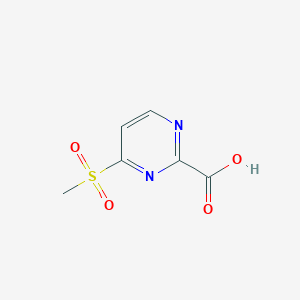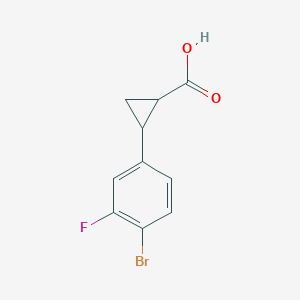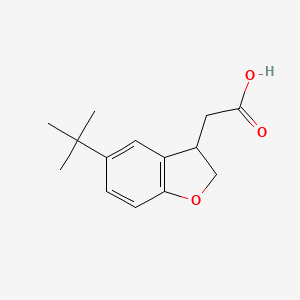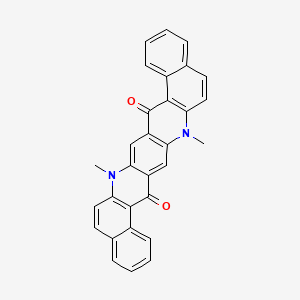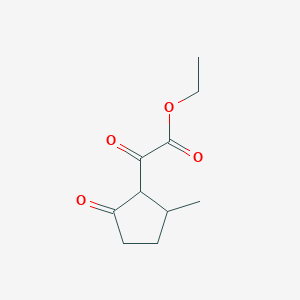
(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is an organic compound with a unique structure that includes a cyclopentyl ring substituted with a methyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester typically involves the reaction of cyclopentanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to introduce the methyl group. The final product is obtained after purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-oxocyclopentyl)acetate
- Ethyl (3-methyl-2-oxocyclopentyl)acetate
- Methyl 2-(benzylthio)acetate
Uniqueness
(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-5-oxocyclopentyl)-2-oxoacetate |
InChI |
InChI=1S/C10H14O4/c1-3-14-10(13)9(12)8-6(2)4-5-7(8)11/h6,8H,3-5H2,1-2H3 |
InChI Key |
MAFVZWYBTHVSDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1C(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)
![3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12282374.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)
